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Compound of Interest

Compound Name: Butyl(chloro)tin dihydrate

Cat. No.: B15286375 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Butyltin

chloride dihydroxide (CAS 13355-96-9), also known as Butylchlorodihydroxytin. Due to the

limited availability of specific, published spectra for this exact compound, this document

presents expected spectral characteristics based on the analysis of similar organotin

compounds. It also includes detailed experimental protocols for acquiring Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for the

identification, characterization, and quality control of this and related organotin compounds.

Introduction
Butyltin chloride dihydroxide is an organotin compound with the chemical formula

C₄H₁₁ClO₂Sn. It is typically a white solid used as a catalyst in esterification reactions. A

thorough understanding of its spectral properties is essential for researchers working with this

compound to confirm its identity, assess its purity, and study its chemical transformations.

Spectral Data Summary
The following tables summarize the expected quantitative data for the NMR, IR, and MS

analysis of Butyltin chloride dihydroxide. These values are based on typical ranges observed

for analogous organotin compounds containing butyl and hydroxyl/chloro ligands.
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Table 1: Expected ¹H, ¹³C, and ¹¹⁹Sn NMR Chemical Shifts (δ) in ppm

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15286375?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nucleus
Expected Chemical
Shift Range (ppm)

Multiplicity Notes

¹H NMR

α-CH₂ 1.5 - 1.8 Triplet

Directly attached to

the tin atom, showing

coupling to the

adjacent CH₂ group.

β-CH₂ 1.6 - 1.9 Sextet

γ-CH₂ 1.3 - 1.5 Sextet

δ-CH₃ 0.8 - 1.0 Triplet
Terminal methyl group

of the butyl chain.

Sn-OH Variable (broad) Singlet

Chemical shift is

highly dependent on

solvent, concentration,

and temperature.

¹³C NMR

α-C 25 - 30

Carbon directly

bonded to the tin

atom.

β-C 27 - 29

γ-C 26 - 28

δ-C 13 - 14

¹¹⁹Sn NMR -50 to -150 The chemical shift is

highly sensitive to the

coordination number

and geometry at the

tin center. For a

penta- or hexa-

coordinated

environment, as

expected for this
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compound in the solid

state or in

coordinating solvents,

the chemical shift will

be in the upfield

region.

Table 2: Key Infrared (IR) Absorption Bands

Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

O-H stretch (Sn-OH) 3200 - 3600 Broad, Strong

C-H stretch (aliphatic) 2850 - 2960 Strong

C-H bend (aliphatic) 1375 - 1465 Medium

Sn-C stretch 550 - 600 Medium to Strong

Sn-O stretch 450 - 550 Medium to Strong

Sn-Cl stretch 300 - 400 Medium to Strong

Table 3: Expected Mass Spectrometry (MS) Fragments (m/z)

Fragment Ion Description

[C₄H₉Sn(OH)₂Cl]⁺ Molecular Ion

[C₄H₉Sn(OH)Cl]⁺ Loss of one hydroxyl group

[C₄H₉SnCl]⁺ Loss of two hydroxyl groups

[Sn(OH)₂Cl]⁺ Loss of the butyl group

[SnCl]⁺ Loss of butyl and hydroxyl groups

[C₄H₉]⁺ Butyl cation
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Note: The presence of multiple isotopes of tin (¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, ¹²⁴Sn) will

result in a characteristic isotopic pattern for all tin-containing fragments, which is a key

diagnostic feature in the mass spectrum.

Experimental Protocols
The following are detailed methodologies for acquiring high-quality spectral data for Butyltin

chloride dihydroxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen, carbon, and tin nuclei

within the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes

for ¹H, ¹³C, and ¹¹⁹Sn detection.

Sample Preparation:

Weigh approximately 10-20 mg of Butyltin chloride dihydroxide.

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or C₆D₆) in a

standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts,

particularly for the hydroxyl protons.

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if

necessary.

¹H NMR Acquisition Parameters:

Pulse Sequence: Standard single-pulse experiment.

Spectral Width: 0-12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.
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Number of Scans: 16-64, depending on sample concentration.

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

Spectral Width: 0-200 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

¹¹⁹Sn NMR Acquisition Parameters:

Pulse Sequence: Proton-decoupled single-pulse experiment.

Spectral Width: A wide spectral window is recommended initially (e.g., +400 to -600 ppm)

and can be narrowed after the peak is located.

Acquisition Time: 0.5-1 second.

Relaxation Delay: 1-2 seconds.

Number of Scans: 512-2048.

Reference: Tetramethyltin (Me₄Sn) at 0 ppm (external or internal standard).

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic

vibrational frequencies.

Instrumentation: A standard FTIR spectrometer.

Sample Preparation (KBr Pellet Method):
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Grind a small amount (1-2 mg) of Butyltin chloride dihydroxide with approximately 100-200

mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place the mixture into a pellet-forming die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or

translucent pellet.

Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquire the spectrum.

FTIR Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the empty sample compartment (or the clean ATR

crystal) should be collected before analyzing the sample.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid

in its structural elucidation.

Instrumentation: A mass spectrometer, which can be coupled with a separation technique like

Gas Chromatography (GC) or Liquid Chromatography (LC). Electrospray Ionization (ESI) is a
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suitable technique for direct infusion analysis.

Sample Preparation (for LC-MS or Direct Infusion ESI-MS):

Prepare a dilute solution of Butyltin chloride dihydroxide (e.g., 1-10 µg/mL) in a suitable

solvent such as methanol or acetonitrile.

The solution can be directly infused into the ESI source or injected into an LC system for

separation prior to MS analysis.

Sample Preparation (for GC-MS): Note: Direct GC-MS analysis of this compound is challenging

due to its low volatility and thermal lability. Derivatization is often required to convert it into a

more volatile and stable form.

Derivatization: React the sample with a suitable derivatizing agent (e.g., sodium

tetraethylborate to form the ethylated derivative) in an appropriate solvent.

Extract the derivatized analyte into an organic solvent (e.g., hexane).

Inject the organic extract into the GC-MS system.

LC-MS/MS Acquisition Parameters:

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

Mass Range: m/z 50-500.

Capillary Voltage: 3-4 kV.

Cone Voltage: 20-40 V.

Source Temperature: 100-150 °C.

Desolvation Temperature: 250-350 °C.

GC-MS Acquisition Parameters (for derivatized sample):

Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: m/z 40-600.

Injector Temperature: 250 °C.

GC Column: A non-polar capillary column (e.g., HP-5MS).

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes,

then ramp up to a higher temperature (e.g., 280 °C).

Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic and spectrometric

analysis of Butyltin chloride dihydroxide.
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Caption: Workflow for the comprehensive spectral characterization of a chemical compound.
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Caption: Step-by-step experimental workflow for spectral data acquisition.

To cite this document: BenchChem. [Spectroscopic and Spectrometric Characterization of
Butyltin Chloride Dihydroxide: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15286375#spectral-data-for-butyl-
chloro-tin-dihydrate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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